molecular formula C26H29N3O6 B184362 Fmoc-Ala-Ala-Pro-OH CAS No. 161220-53-7

Fmoc-Ala-Ala-Pro-OH

Cat. No. B184362
CAS RN: 161220-53-7
M. Wt: 479.5 g/mol
InChI Key: BEUOECKRMVYVFQ-WCJKSRRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ala-Ala-Pro-OH” is a compound that includes an Fmoc-protected alanine derivative . This compound is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .


Synthesis Analysis

“Fmoc-Ala-Ala-Pro-OH” is commonly used as a building block in the preparation of triazolopeptides and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .


Molecular Structure Analysis

The molecular formula of “Fmoc-Ala-Ala-Pro-OH” is C26H29N3O6 . The inherent hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-Ala-Ala-Pro-OH” can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The reaction mixture can be cooled and acidified with 10% HCl to give a white solid .


Physical And Chemical Properties Analysis

“Fmoc-Ala-Ala-Pro-OH” has a molecular weight of 479.52 . Its physical properties include a density of 1.3±0.1 g/cm3, a boiling point of 544.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Peptide Synthesis

Fmoc-Ala-Ala-Pro-OH is commonly employed as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for solid-phase peptide synthesis (SPPS). Researchers use it to construct longer peptides by sequentially adding amino acids. The flexibility of the alanine side chain facilitates peptide chain elongation .

Triazolopeptides

Triazolopeptides are a class of bioactive compounds with diverse applications, including antimicrobial, anticancer, and antiviral properties. Fmoc-Ala-Ala-Pro-OH serves as a key component in the preparation of triazolopeptides. These peptides contain a triazole ring, which enhances their stability and biological activity .

Azapeptides

Azapeptides are analogs of natural peptides where a carbon atom replaces a nitrogen atom in the peptide backbone. Fmoc-Ala-Ala-Pro-OH contributes to the synthesis of azapeptides. These modified peptides exhibit altered properties, such as improved proteolytic stability and altered binding affinity .

Bis-Cationic Porphyrin Peptides

Researchers use Fmoc-Ala-Ala-Pro-OH in the synthesis of bis-cationic porphyrin peptides. These compounds combine cationic porphyrins (which have photodynamic therapy applications) with peptides. The resulting conjugates can selectively target cancer cells and enhance photodynamic therapy efficacy .

Drug Delivery Systems

The unique structure of Fmoc-Ala-Ala-Pro-OH makes it suitable for designing drug delivery systems. By incorporating this compound into carrier molecules, researchers can improve drug solubility, stability, and targeted delivery to specific tissues or cells .

Structural Studies and Conformational Analysis

Fmoc-Ala-Ala-Pro-OH is valuable for studying peptide conformation and secondary structures. Researchers use it as a model peptide to investigate helical, β-sheet, or turn conformations. Techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) provide insights into its folding patterns .

Mechanism of Action

Target of Action

Fmoc-Ala-Ala-Pro-OH is a tripeptide derivative used in peptide synthesis . The primary targets of this compound are the amino groups of the N-terminal amino acid in a peptide chain . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for these amino groups during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-Ala-Ala-Pro-OH acts as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This mechanism involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations .

Biochemical Pathways

Fmoc-Ala-Ala-Pro-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a process that facilitates the stepwise elongation of peptide chains . It interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .

Result of Action

The result of Fmoc-Ala-Ala-Pro-OH’s action is the successful synthesis of a peptide chain with the desired sequence of amino acids . By protecting the amino group of the N-terminal amino acid and allowing for its selective deprotection, Fmoc-Ala-Ala-Pro-OH ensures the correct order of amino acids in the peptide chain and prevents unwanted side reactions .

Action Environment

The action of Fmoc-Ala-Ala-Pro-OH is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment significantly impacts the compound’s action. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis. The stability of Fmoc-Ala-Ala-Pro-OH under different conditions would also influence its efficacy in peptide synthesis.

Safety and Hazards

When handling “Fmoc-Ala-Ala-Pro-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

“Fmoc-Ala-Ala-Pro-OH” is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUOECKRMVYVFQ-WCJKSRRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570965
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161220-53-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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